molecular formula C18H23F3N2O B15121020 4,4-Difluoro-1-{1-[(3-fluorophenyl)methyl]piperidine-4-carbonyl}piperidine

4,4-Difluoro-1-{1-[(3-fluorophenyl)methyl]piperidine-4-carbonyl}piperidine

Cat. No.: B15121020
M. Wt: 340.4 g/mol
InChI Key: DJCCVKOFQPVYTQ-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-{1-[(3-fluorophenyl)methyl]piperidine-4-carbonyl}piperidine is a fluorinated organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of two fluorine atoms at the 4th position of the piperidine ring and a 3-fluorophenylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-{1-[(3-fluorophenyl)methyl]piperidine-4-carbonyl}piperidine can be achieved through a multi-step process involving the following key steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the 3-Fluorophenylmethyl Group: This step involves the reaction of the piperidine derivative with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-{1-[(3-fluorophenyl)methyl]piperidine-4-carbonyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carbonyl compounds or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4,4-Difluoro-1-{1-[(3-fluorophenyl)methyl]piperidine-4-carbonyl}piperidine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: It can be used in the development of fluorinated polymers and materials with unique properties.

    Biological Studies: The compound can be used as a probe to study the interactions of fluorinated molecules with biological systems.

    Industrial Applications: It can be used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-{1-[(3-fluorophenyl)methyl]piperidine-4-carbonyl}piperidine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. The compound may interact with receptors or enzymes, modulating their activity through binding interactions. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
  • 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
  • 4,4-Difluoro-1-phenyl-1,3-butanedione

Uniqueness

4,4-Difluoro-1-{1-[(3-fluorophenyl)methyl]piperidine-4-carbonyl}piperidine is unique due to the specific arrangement of fluorine atoms and the presence of the 3-fluorophenylmethyl group. This structural uniqueness imparts distinct physicochemical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C18H23F3N2O

Molecular Weight

340.4 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methanone

InChI

InChI=1S/C18H23F3N2O/c19-16-3-1-2-14(12-16)13-22-8-4-15(5-9-22)17(24)23-10-6-18(20,21)7-11-23/h1-3,12,15H,4-11,13H2

InChI Key

DJCCVKOFQPVYTQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)CC3=CC(=CC=C3)F

Origin of Product

United States

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